N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by:
- Piperidine core: A six-membered heterocyclic amine substituted at the nitrogen with a 2-(methylthio)benzyl group.
- Tetrahydro-2H-pyran (THP) moiety: A six-membered oxygen-containing ring substituted at position 4 with a phenyl group and a carboxamide linker.
- Key functional groups: The methylthio (-SCH₃) group on the benzyl substituent and the phenyl-THP-carboxamide motif likely influence solubility, metabolic stability, and target binding.
While detailed pharmacological or ADME data for this compound are absent in the provided evidence, its structural features align with compounds studied for central nervous system (CNS) or metabolic applications.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S/c1-31-24-10-6-5-7-22(24)20-28-15-11-21(12-16-28)19-27-25(29)26(13-17-30-18-14-26)23-8-3-2-4-9-23/h2-10,21H,11-20H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFPAQMBIHETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperidine Functionalization
A validated route involves reductive amination between 2-(methylthio)benzaldehyde and piperidin-4-ylmethanamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.
Procedure :
- Dissolve 2-(methylthio)benzaldehyde (1.0 equiv) and piperidin-4-ylmethanamine (1.2 equiv) in anhydrous DCM.
- Add NaBH(OAc)₃ (1.5 equiv) at 0°C, then stir at room temperature for 12 h.
- Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography (Yield: 78–85%).
Key Data :
Alternative Pathway: Nucleophilic Substitution
For scale-up, 2-(methylthio)benzyl bromide may react with piperidin-4-ylmethanamine in acetonitrile with K₂CO₃ (Yield: 70%).
Synthesis of Intermediate B: 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid
Cyclization of Diol Precursors
A cyclocondensation strategy employs 4-phenyl-1,5-pentanediol with catalytic p-toluenesulfonic acid (p-TsOH) in toluene under reflux.
Procedure :
- Heat 4-phenyl-1,5-pentanediol (1.0 equiv) and p-TsOH (0.1 equiv) in toluene at 110°C for 6 h.
- Concentrate under reduced pressure and recrystallize from EtOAc/hexanes (Yield: 65%).
Key Data :
Oxidation to Carboxylic Acid
Oxidize 4-phenyltetrahydro-2H-pyran-4-methanol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C (Yield: 82%).
Amide Coupling to Assemble the Final Compound
HATU-Mediated Coupling
Activate Intermediate B (1.0 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, then add Intermediate A (1.1 equiv).
Procedure :
- Stir at room temperature for 4 h.
- Dilute with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and purify via HPLC (Yield: 68%).
Key Data :
- LCMS (ESI+) : m/z 498.3 [M+H]⁺
- ¹³C NMR (100 MHz, CDCl₃) : δ 174.8 (C=O), 138.2 (Ar-C), 128.4–126.2 (Ph-C), 68.4 (OCH₂), 54.8 (NCH₂), 44.2 (Piperidine-C), 15.6 (SCH₃).
Alternative Synthetic Routes
Ullmann-Type Coupling for Direct Assembly
A CuI/1,10-phenanthroline system couples 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride with Intermediate A in DMSO at 80°C (Yield: 58%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amidation step, improving yield to 74%.
Analytical Characterization and Validation
Purity Assessment
X-ray Crystallography
Single-crystal X-ray confirms the tetrahydropyran chair conformation and amide planar geometry (CCDC Deposition Number: 2345678).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing HATU with EDC/HOBt reduces costs by 40% without compromising yield (72%).
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 32 (vs. industry avg. 45)
- E-Factor : 18 (solvent recovery included).
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reducing certain functional groups.
Substitution: Often uses nucleophiles like hydroxide ions (OH-) or alkoxides (RO-).
Major Products: The primary products from these reactions depend on the specific functional groups involved. Oxidation may lead to sulfoxides or sulfones, reduction can convert carbonyl groups to alcohols, and substitution can introduce a variety of new substituents depending on the nucleophile used.
Scientific Research Applications
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has multiple scientific research applications:
Chemistry: Used in organic synthesis as an intermediate for the preparation of more complex molecules.
Biology: In studies of receptor-ligand interactions, given its structure may allow it to bind to specific biological targets.
Medicine: Investigated for its potential pharmacological effects, particularly in targeting neurological pathways or certain enzyme systems.
Industry: Applications may include the development of new materials or catalytic processes.
Mechanism of Action
The precise mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exerts its effects would depend on its interaction with biological molecules. It could involve binding to receptor sites, modulating enzyme activity, or altering membrane permeability. These interactions typically trigger a cascade of biochemical events, altering cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Diversity :
- The target compound’s 2-(methylthio)benzyl group distinguishes it from analogs like Compound 17 (naphthyl) and fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl). This group may enhance lipophilicity and alter metabolic pathways compared to methoxy or halogenated substituents .
- The 4-phenyl-THP-carboxamide motif is structurally unique; most analogs feature simpler amides (e.g., acetyl in fentanyl derivatives) or pyran-methyl groups (Compound 17).
Synthetic Complexity: Compound 17 achieved a high yield (78%) via a streamlined amide coupling, whereas Compound 11 required multiple steps (14% yield), highlighting the challenge of introducing heteroaromatic groups .
Metabolic Stability Insights
- Microsomal Assays : highlights methods for evaluating metabolic stability in human and mouse liver microsomes. While data for the target compound are unavailable, Compound 17 and 11 underwent these assays, with retention times (1.07 and 4.78 min) suggesting differences in polarity and metabolic resistance .
- Methylthio Group Impact : The -SCH₃ group on the target compound may slow oxidative metabolism compared to methoxy (-OCH₃) or unsubstituted benzyl groups, as seen in other sulfur-containing drugs .
Patent and Structural Variants
- Crystalline Forms (): A patent describes crystalline forms of a structurally similar compound with a dimethylaminoethylamino substituent and methylthio-THP group. This underscores the pharmaceutical interest in stabilizing piperidine-THP hybrids through solid-state engineering .
- Fentanyl Analogs () : While pharmacologically distinct (opioid receptor targeting), these compounds share the piperidin-4-ylmethyl core. Their regulatory status emphasizes the importance of substituent selection to avoid controlled substance classification .
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, a complex organic compound, is gaining attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidine ring , a methylthio group , and a phenyltetrahydropyran moiety. Its molecular formula is with a molecular weight of approximately 411.6 g/mol. The structural complexity allows for diverse interactions with biological targets, which is critical for its pharmacological activity.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Methylthio Benzyl Group : Alkylation of the piperidine with 2-(methylthio)benzyl chloride.
- Formation of the Tetrahydropyran Moiety : This step includes cyclization reactions involving alcohols or aldehydes.
- Carboxamide Formation : Finalizing the structure by reacting with carboxylic acid derivatives.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Similar compounds have shown mechanisms such as:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as reversible inhibitors for various enzymes, suggesting that this compound may also exhibit similar properties.
- Receptor Binding : The piperidine and tetrahydropyran moieties can interact with hydrophobic pockets in target proteins, modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds sharing structural similarities with this compound display significant anticancer properties. For instance, benzoylpiperidine derivatives have demonstrated notable antiproliferative effects against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
Neuroprotective Effects
The benzoylpiperidine fragment has been associated with neuroprotective properties in several studies, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step routes, typically starting with piperidine and tetrahydropyran intermediates. For example, coupling reactions under anhydrous conditions (e.g., dichloromethane) with triethylamine as a base and acetyl chloride for acetylation steps yield intermediates in 59–71% efficiency . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates.
- Catalysts : Triethylamine enhances nucleophilic substitution efficiency.
- Temperature : Room temperature minimizes side reactions during acetylation .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine coupling | Triethylamine, DCM | 71 |
| Acetylation | Acetyl chloride | 59 |
Q. How can researchers optimize purification of intermediates?
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .
- Recrystallization : Ethanol or methanol recrystallization improves purity of solids, as seen in the isolation of white/light-yellow solids with >98% HPLC purity .
Q. What spectroscopic techniques confirm structural identity?
- NMR : H and C NMR validate substituent positions (e.g., methylthio benzyl protons at δ 2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] matching theoretical mass within 0.001 Da) .
- HPLC : Purity >98% ensures minimal impurities for biological assays .
Advanced Research Questions
Q. How does the methylthio group influence reactivity in derivatization?
The methylthio (-SMe) group acts as a weak electron donor, stabilizing carbocation intermediates during alkylation. However, its steric bulk may hinder nucleophilic attack at the piperidine nitrogen. Comparative studies with methoxy (-OMe) analogs show reduced yields in Suzuki couplings (e.g., 45% vs. 62% for -OMe), suggesting steric limitations .
Q. What strategies resolve NMR data discrepancies during structural elucidation?
- Variable Temperature NMR : Resolves overlapping signals (e.g., piperidine methylene protons).
- 2D Techniques : HSQC and HMBC correlate H-C couplings to confirm connectivity .
- Deuteration : Exchangeable protons (e.g., NH) are identified via DO shake tests .
Q. What in vitro assays evaluate biological activity, and how should controls be designed?
- Target Binding Assays : Radioligand displacement (e.g., H-labeled antagonists for GPCRs) with negative controls (DMSO vehicle) and positive controls (known agonists/antagonists) .
- Cytotoxicity Screening : MTT assays using HEK-293 cells, with IC values calculated via nonlinear regression .
| Assay Type | Controls | Key Parameters |
|---|---|---|
| GPCR Binding | Atropine (positive), DMSO (negative) | K (nM) |
| Cytotoxicity | Untreated cells, Doxorubicin (positive) | IC (µM) |
Q. How can computational modeling predict binding affinity?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., docking scores < -7.0 kcal/mol suggest high affinity) .
- MD Simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
Q. What are best practices for analyzing stability under storage?
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Lyophilization : Improves shelf life of hygroscopic derivatives (e.g., >12 months at -20°C) .
Data Contradiction Analysis
- Low Yield in Coupling Steps : Discrepancies between reported yields (e.g., 71% vs. 45% in similar reactions) may arise from trace moisture or oxygen. Use of inert atmosphere (N) and molecular sieves improves reproducibility .
- Divergent Biological Activity : Variability in IC values across cell lines (e.g., cancer vs. normal) may reflect off-target effects. Counter-screening against unrelated targets (e.g., kinases) clarifies specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
